molecular formula C21H28N2O4 B229397 3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]-N~1~-(4-METHOXYPHENYL)PROPANAMIDE

3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]-N~1~-(4-METHOXYPHENYL)PROPANAMIDE

Cat. No.: B229397
M. Wt: 372.5 g/mol
InChI Key: CGSXEKJCYSHTHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(3,4-dimethoxyphenyl)ethylamino]-N-(4-methoxyphenyl)propanamide is a complex organic compound with a molecular formula of C20H27NO4 This compound is known for its unique chemical structure, which includes multiple methoxy groups and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3,4-dimethoxyphenyl)ethylamino]-N-(4-methoxyphenyl)propanamide typically involves multiple steps. One common synthetic route starts with the preparation of 3,4-dimethoxyphenethylamine, which is then reacted with appropriate reagents to introduce the amide linkage and the additional methoxyphenyl group. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors and advanced purification techniques like chromatography can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

3-[2-(3,4-dimethoxyphenyl)ethylamino]-N-(4-methoxyphenyl)propanamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where reagents like sodium hydride can be used to replace methoxy groups with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

3-[2-(3,4-dimethoxyphenyl)ethylamino]-N-(4-methoxyphenyl)propanamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-(3,4-dimethoxyphenyl)ethylamino]-N-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(3,4-dimethoxyphenyl)ethylamino]-N-(4-methoxyphenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its multiple methoxy groups and amide linkage make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C21H28N2O4

Molecular Weight

372.5 g/mol

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-N-(4-methoxyphenyl)propanamide

InChI

InChI=1S/C21H28N2O4/c1-23(13-11-16-5-10-19(26-3)20(15-16)27-4)14-12-21(24)22-17-6-8-18(25-2)9-7-17/h5-10,15H,11-14H2,1-4H3,(H,22,24)

InChI Key

CGSXEKJCYSHTHM-UHFFFAOYSA-N

SMILES

CN(CCC1=CC(=C(C=C1)OC)OC)CCC(=O)NC2=CC=C(C=C2)OC

Canonical SMILES

CN(CCC1=CC(=C(C=C1)OC)OC)CCC(=O)NC2=CC=C(C=C2)OC

Origin of Product

United States

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